(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The key steps include the formation of the benzodioxin and triazolothiazole rings, followed by the introduction of the thiophene moiety. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction parameters and conditions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1,3-diamino-4,6-dinitrobenzene (ZXC-7)
- 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene (ZXC-8)
Uniqueness
Compared to similar compounds, (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exhibits unique structural features that contribute to its distinct chemical and biological properties. Its combination of benzodioxin, thiophene, and triazolothiazole rings provides a versatile platform for various applications, setting it apart from other compounds with similar functionalities .
Properties
Molecular Formula |
C17H11N3O3S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H11N3O3S2/c21-16-14(8-10-4-3-7-24-10)25-17-18-15(19-20(16)17)13-9-22-11-5-1-2-6-12(11)23-13/h1-8,13H,9H2/b14-8- |
InChI Key |
CUOUWNARCFJHRH-ZSOIEALJSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CC=CS5)/SC4=N3 |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC=CS5)SC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.